(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-20-13-8-7-11(9-12(13)14(16)17)21(18,19)15-10-5-3-2-4-6-10/h7-10,15-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJWELSGGINIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound is characterized by the presence of a sulfonamide group, which is known to enhance biological interactions, and a methoxyphenyl moiety that may contribute to its pharmacological properties.
- Molecular Formula : C12H18BNO5S
- Molecular Weight : 299.16 g/mol
- CAS Number : 1704095-44-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Boronic acids are known to interact with diols and other nucleophiles, which can influence signaling pathways and metabolic processes.
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, modifications in the structure of related compounds have shown effectiveness against Leishmania donovani, a parasite responsible for visceral leishmaniasis. The presence of the cyclohexylsulfamoyl group has been noted to enhance selectivity towards the parasite while minimizing toxicity towards mammalian cells .
Inhibition Studies
In vitro assays have demonstrated that this compound can inhibit specific kinases associated with parasitic infections. The inhibition of cyclin-dependent kinases (CDKs) has been particularly highlighted, suggesting a potential role in cell cycle regulation within the target organisms .
Study 1: Efficacy Against Leishmania donovani
A recent study evaluated the efficacy of various boronic acid derivatives against L. donovani. The compound this compound was tested for its ability to reduce parasite load in infected macrophages. Results indicated an EC50 value of approximately 0.014 µM, demonstrating potent activity against intracellular forms of the parasite .
Study 2: Selectivity Profile
Further investigations into the selectivity profile revealed that while the compound effectively reduced parasite viability, it exhibited minimal cytotoxicity towards THP-1 human macrophage cells, with an EC50 greater than 50 µM. This selectivity is crucial for developing therapeutics with fewer side effects .
Data Tables
| Compound Name | EC50 (µM) | Target Organism | Selectivity Ratio |
|---|---|---|---|
| This compound | 0.014 | L. donovani | >3,500 |
| Reference Compound (e.g., Amphotericin B) | 0.07 | L. donovani | N/A |
| Miltefosine | 0.9 | L. donovani | N/A |
Scientific Research Applications
Organic Synthesis
(5-(N-cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid serves as a versatile building block in organic synthesis. It is particularly useful in constructing complex organic molecules through cross-coupling reactions, enabling the development of pharmaceuticals and other bioactive compounds.
The compound exhibits various biological activities due to its ability to form reversible covalent bonds with diols and other nucleophiles, making it valuable in enzyme inhibition and molecular recognition.
- Antitumor Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific compound may exhibit similar properties, potentially acting as an anticancer agent.
- Antimicrobial Properties : The presence of the sulfamoyl group suggests enhanced antimicrobial activity against certain bacterial strains, improving solubility and bioavailability.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, particularly those related to cancer metabolism or bacterial resistance mechanisms.
Case Study 1: Anticancer Research
A study highlighted the effectiveness of boronic acid derivatives as proteasome inhibitors. Modifications to the boronic acid structure, including those found in this compound, enhanced selectivity and potency against cancer cells. This suggests potential applications in developing targeted cancer therapies.
Case Study 2: Antimicrobial Activity
Research into sulfamoyl derivatives demonstrated their efficacy against various bacterial strains. Compounds similar to this compound were shown to possess significant antibacterial properties, indicating its potential use in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (5-(N-Cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid with structurally analogous boronic acids, focusing on substituent effects, physical properties, and applications:
Key Structural and Functional Insights
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The sulfamoyl (-SO₂NHR) and cyano (-CN) groups enhance electrophilicity of the boronic acid, accelerating cross-coupling reactions. For example, (5-Cyano-2-methoxyphenyl)boronic acid exhibits faster coupling kinetics than the tert-butyl analog .
Solubility and Stability :
- Lipophilic groups (e.g., tert-butyl, cyclohexyl) improve solubility in organic solvents, whereas polar substituents (e.g., sulfamoyl) enhance aqueous compatibility. The diethylsulfamoyl analog (CAS 1704095-35-1) is more lipophilic than the cyclohexyl variant, favoring organic-phase reactions .
The sulfamoyl group may confer unique binding properties in enzyme-targeted therapies.
Synthetic Challenges :
- Bulky substituents (e.g., cyclohexyl) necessitate optimized reaction conditions. For instance, (2-methoxyphenyl)boronic acid required prolonged reaction times and elevated temperatures for cross-coupling .
Preparation Methods
Starting Materials and Reagents
- 2-Methoxyphenyl derivatives as the aromatic backbone.
- Cyclohexylamine for the sulfamoyl group.
- Boron reagents such as boronic acid pinacol esters or boron tribromide for boronation.
- Organolithium reagents (e.g., n-butyllithium) for directed lithiation.
- Solvents: Tetrahydrofuran (THF), dichloromethane (CH2Cl2), 1,4-dioxane.
- Bases: DIPEA (N,N-diisopropylethylamine), sodium methoxide (NaOMe).
- Sulfonyl chlorides for sulfamoyl group introduction.
Stepwise Synthesis Outline
- Directed ortho-lithiation: The aromatic precursor is treated with n-butyllithium at low temperature (-78°C) to generate a lithiated intermediate at the desired position.
- Sulfonamide formation: The lithiated intermediate reacts with a sulfonyl chloride derivative (e.g., 3,3,3-trifluoropropane-1-sulfonyl chloride) to install the sulfamoyl group.
- Methoxy group introduction: The 2-methoxy substituent is either present in the starting material or introduced via methylation reactions using sodium methoxide.
- Boronic acid installation: The boronic acid moiety is introduced either by electrophilic substitution using boron reagents or via transmetalation from a boronate ester precursor.
- Purification: The crude product is purified by flash column chromatography or preparative HPLC using C18 reverse-phase columns with water/acetonitrile gradients containing 0.1% ammonia or formic acid.
- Characterization: The final compound is characterized by NMR spectroscopy (^1H, ^13C, ^19F), LC-MS, and high-resolution mass spectrometry.
Representative Synthetic Scheme (Adapted from Research Data)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | n-BuLi, THF, -78°C | Directed lithiation of aromatic precursor | High |
| 2 | Sulfonyl chloride, 0°C to RT, CH2Cl2 | Sulfamoyl group installation | 80-85 |
| 3 | NaOMe, THF, -40°C | Methoxy group introduction or modification | 75-80 |
| 4 | Boron reagent (e.g., B(OH)2 pinacol ester), Pd catalyst, base | Boronic acid group installation via Suzuki coupling or direct borylation | 70-90 |
| 5 | Purification by flash chromatography or preparative HPLC | Isolation of pure product | — |
Experimental Details and Analytical Data
- Reaction Atmosphere: All moisture- and air-sensitive reactions are conducted under nitrogen atmosphere to prevent degradation.
- Temperature Control: Critical steps such as lithiation are performed at -78°C to control regioselectivity and avoid side reactions.
- Purification Techniques: Flash column chromatography with silica gel and preparative reverse-phase HPLC are employed for product isolation.
- Spectroscopic Characterization:
- ^1H NMR chemical shifts confirm the aromatic protons, methoxy group, and cyclohexyl moiety.
- ^13C NMR spectra show characteristic peaks for aromatic carbons, boronic acid carbon, and sulfamoyl-linked carbons.
- LC-MS analysis confirms molecular weight and purity.
Stock Solution Preparation and Formulation Notes
For biological or pharmacological applications, the compound is prepared as stock solutions at defined molarities. A typical preparation table is as follows:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.1931 | 0.6386 | 0.3193 |
| 5 | 15.9653 | 3.1931 | 1.5965 |
| 10 | 31.9305 | 6.3861 | 3.1931 |
Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used in a stepwise addition to ensure complete dissolution and clarity of the solution. Physical methods like vortexing, ultrasound, or hot water baths aid dissolution.
Summary of Key Research Findings
- The synthetic route requires careful temperature and atmosphere control to achieve high regioselectivity and yield.
- The sulfamoyl group introduction via sulfonyl chloride reaction proceeds efficiently under mild conditions.
- Boronic acid installation is typically achieved through palladium-catalyzed borylation or lithiation-borylation sequences.
- Purification by preparative HPLC ensures high purity suitable for biological assays.
- The compound’s solubility and formulation are well-characterized for in vivo and in vitro applications, with detailed protocols for stock solution preparation.
Q & A
Q. Example Contradiction :
- Study A reports IC50 = 2.1 µM (Jurkat cells), while Study B shows no activity (IC50 >50 µM) in HeLa cells.
Resolution Strategies :
Assay Standardization : Control for cell line variability (e.g., apoptosis pathway mutations).
Structural Confirmation : Verify compound stability under assay conditions (e.g., boronic acid oxidation to boroxine).
Solubility Checks : Use DMSO stocks ≤0.1% to avoid solvent interference .
Advanced: What substituent modifications enhance its proteasome inhibition while reducing off-target effects?
Q. Design Insights :
- Electron-Donating Groups : Methoxy at position 2 increases electron density at boron, improving binding to proteasomes.
- Polar Substituents : Replace cyclohexyl with tetrahydropyranyl to enhance aqueous solubility without steric compromise.
- Bioisosteres : Replace sulfamoyl with phosphonate to reduce metabolic degradation .
Basic: What safety protocols are critical when handling this compound?
Q. Recommendations :
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with boronic acid).
- Ventilation : Use fume hoods during synthesis (risk of borane gas release).
- Storage : Argon atmosphere, −20°C (prevents boroxine formation) .
Table 1: Comparative Reactivity of Boronic Acid Derivatives
| Substituent | Suzuki Coupling Yield (%) | Proteasome IC50 (µM) |
|---|---|---|
| Target Compound | 65–78 | 21–22 |
| 2-Methoxyphenyl analog | 82–90 | >50 |
| 5-CF3 analog | 45–60 | 15–18 |
| Data aggregated from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
